Lipophilicity Reduction vs. Bulky N-Aryl Analogs
The target compound exhibits a predicted logP of 2.74 [1], markedly lower than the 6.37 predicted for the N-(2-isopropyl-6-methylphenyl) analog . The 3.63 log-unit reduction indicates substantially higher polarity and expected aqueous solubility.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.74 |
| Comparator Or Baseline | N-(2-Isopropyl-6-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide; logP = 6.37 |
| Quantified Difference | ΔlogP = -3.63 (target is 3.63 log units more hydrophilic) |
| Conditions | Predicted using ACD/Labs Percepta (ChemSpider) and JChem (ChemBase) |
Why This Matters
Lower logP correlates with reduced non-specific protein binding, improved aqueous solubility, and lower risk of hERG channel promiscuity, making the compound a more tractable starting point for lead optimization programmes targeting oral or parenteral administration.
- [1] ChemBase. N-(furan-2-ylmethyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide. CBID: 196521. http://www.chembase.cn/molecule-196521.html View Source
